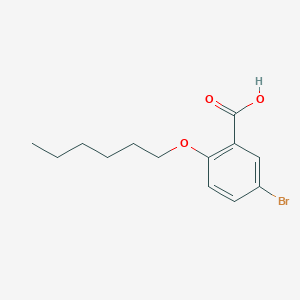

5-溴-2-(己氧基)苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of bromo-substituted benzoic acid derivatives can involve multiple steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization as described in the synthesis of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate for SGLT2 inhibitors . Another example includes the synthesis of 4-octanoxy benzoic acid, where 1-bromooctane is reacted with methyl o-hydroxybenzoate . These methods could potentially be adapted for the synthesis of 5-Bromo-2-(hexyloxy)benzoic acid by altering the alkyl chain length and position of the bromo and alkoxy substituents.

Molecular Structure Analysis

The molecular structure and geometry of bromo-substituted benzoic acids can be determined using techniques such as X-ray crystallography, as seen in the study of 7-bromo-5-(2′-chloro)phenyl-1-hexyl-1,2,4,5-tetrahydro-3H-1,4-benzodiazepin-2,3-dione . Density functional theory (DFT) calculations are also used to optimize molecular structures and geometries, as demonstrated in the analysis of azo-benzoic acids and 4-bromo-3-(methoxymethoxy) benzoic acid .

Chemical Reactions Analysis

Bromo-substituted benzoic acids can participate in various chemical reactions. For instance, the cyclization reaction of 2,3-allenoic acids in the presence of simple allenes can lead to the formation of furanonyl palladium intermediates, which can be further reacted to yield various derivatives . The azo-benzoic acids exhibit acid-base dissociation and azo-hydrazone tautomerism in solution, with the extent of equilibria dependent on solvent composition and pH .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-substituted benzoic acids can be characterized using spectroscopic techniques such as NMR, UV-VIS, IR, and mass spectrometry . The reactivity descriptors like ionization energy, hardness, electrophilicity, and Fukui function can be calculated to predict the reactivity of these compounds . Additionally, the crystal structures can influence the physical properties, as seen in the comparison of methyl 4-bromo-2-(methoxymethoxy)benzoate and 4-bromo-3-(methoxymethoxy)benzoic acid .

科学研究应用

合成和工业应用

5-溴-2-(己氧基)苯甲酸参与了用于制造治疗SGLT2抑制剂的关键中间体的合成,这是一类有望用于糖尿病治疗的药物。这一过程展示了该化合物在大规模工业制备医学相关化合物中的实用性。值得注意的是,已经开发出了一种从易得材料开始的高效合成方法,展示了可扩展性和成本效益,这对制药生产至关重要(Zhang et al., 2022)。

晶体学和结构分析

已经探索了该化合物衍生物的晶体结构,为分子相互作用和组装提供了见解。比较相关溴-羟基-苯甲酸衍生物的晶体结构的研究突出了C—H⋯O氢键和Br⋯O相互作用在形成二维结构中的作用。这种结构分析对于理解材料性质的分子基础和设计具有所需特性的新分子至关重要(Suchetan et al., 2016)。

超分子化学

对5-溴-2-十六烷氧基-苯甲酸的超分子自组装进行的研究揭示了受分子间卤素和氢键影响的纳米结构的形成。这项研究阐明了分子-溶剂相互作用和由此产生的自组织模式之间的复杂相互作用,有助于我们理解用于纳米技术应用的分子工程(Wu et al., 2017)。

安全和危害

未来方向

5-Bromo-2-(hexyloxy)benzoic acid is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy . This suggests that the compound could have significant future applications in the development of new antidiabetic drugs.

属性

IUPAC Name |

5-bromo-2-hexoxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrO3/c1-2-3-4-5-8-17-12-7-6-10(14)9-11(12)13(15)16/h6-7,9H,2-5,8H2,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHRNNKWZVDZLRA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=C(C=C(C=C1)Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10489589 |

Source

|

| Record name | 5-Bromo-2-(hexyloxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10489589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-(hexyloxy)benzoic acid | |

CAS RN |

62176-19-6 |

Source

|

| Record name | 5-Bromo-2-(hexyloxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10489589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Propanamine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B1337531.png)

![3-(Bromomethyl)isoxazolo[5,4-b]pyridine](/img/structure/B1337542.png)

![Imidazo[1,2-a]pyrimidin-5-amine](/img/structure/B1337546.png)

![Imidazo[1,2-b]isoquinoline-5,10-dione](/img/structure/B1337553.png)

![2,3,4,5-Tetrahydrobenzo[f][1,4]thiazepine](/img/structure/B1337565.png)

![3-[(2,4-Dimethylphenyl)amino]-3-oxopropanoic acid](/img/structure/B1337567.png)